![molecular formula C11H7N3O2S B3089425 7-(3-Thienyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 1193203-66-5](/img/structure/B3089425.png)
7-(3-Thienyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Overview
Description
The compound “7-(3-Thienyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid” is a type of pyrazolopyrimidine . Pyrazolopyrimidines are a series of isomeric heterocyclic chemical compounds with significant impact in medicinal chemistry . They have attracted a great deal of attention due to their significant photophysical properties .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidine derivatives have been reported to have significant impact in medicinal chemistry . They have been associated with various biological activities, including antitumor effects and enzymatic inhibitory activity .
Mode of Action
Upon heating, this intermediate undergoes cyclisation by attack of the ring nitrogen atom at the carbonyl group to give a bicyclic intermediate, followed by elimination of water .
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidine derivatives have been associated with the phosphorylation of phosphatidylinositol-4,5-diphosphate (pip2) to phosphatidylinositol-3,4,5-triphosphate (pip3), starting a cascade of downstream activities to induce various types of biological processes such as cell growth, survival, proliferation, or differentiation .
Result of Action
Similar compounds have shown superior cytotoxic activities against certain cancer cells .
Advantages and Limitations for Lab Experiments
One of the main advantages of using 7-(3-Thienyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid in lab experiments is its wide range of biological activities. The compound has been shown to exhibit anti-inflammatory, anti-tumor, anti-viral, and anti-bacterial activities, making it a versatile tool for researchers. However, one of the limitations of using this compound is its relatively complex synthesis method, which may limit its availability for some researchers.
Future Directions
There are several future directions for the research on 7-(3-Thienyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. One potential direction is the development of novel therapeutic agents based on this compound. The compound has shown promising results in preclinical studies, and further research is needed to evaluate its potential for clinical use. Another potential direction is the investigation of the compound's mechanism of action. A better understanding of how the compound interacts with enzymes and receptors could lead to the development of more effective therapeutic agents. Finally, future research could also focus on the optimization of the synthesis method for this compound, making it more readily available for researchers.
Scientific Research Applications
7-(3-Thienyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities including anti-inflammatory, anti-tumor, anti-viral, and anti-bacterial activities. The compound has been shown to inhibit the activity of various enzymes and receptors, making it a promising candidate for the development of novel therapeutic agents.
properties
IUPAC Name |
7-thiophen-3-ylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O2S/c15-11(16)8-5-13-14-9(1-3-12-10(8)14)7-2-4-17-6-7/h1-6H,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMUHKTQGRASVOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CC=NC3=C(C=NN23)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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